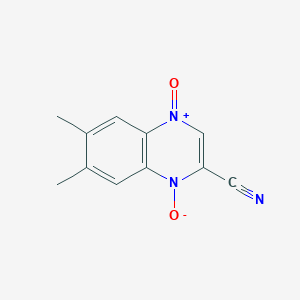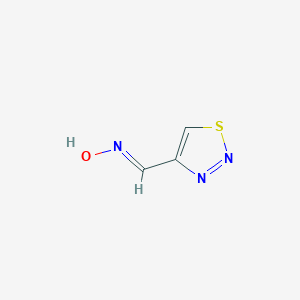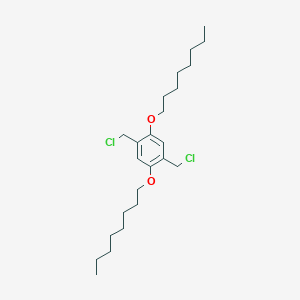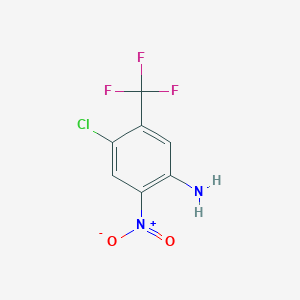![molecular formula C16H26N2O4 B071752 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- CAS No. 176386-21-3](/img/structure/B71752.png)
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBDPE, and it is a flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively, and
作用機序
The mechanism of action of DBDPE involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing oxygen from reaching the material and thereby reducing its flammability. Additionally, DBDPE has been shown to release free radicals when exposed to high temperatures, which further reduces the flammability of the material.
生化学的および生理学的効果
While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health has also been studied. Research has shown that DBDPE can accumulate in the environment and in living organisms, including humans. However, the long-term effects of exposure to DBDPE are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of using DBDPE in lab experiments is its high effectiveness in reducing the flammability of materials. Additionally, DBDPE is relatively easy to synthesize and is readily available. However, one limitation of using DBDPE in lab experiments is its potential impact on human health, which should be taken into consideration when working with the compound.
将来の方向性
There are several future directions for research on DBDPE. One area of research is the development of more effective flame-retardant materials using DBDPE. Additionally, research is needed to better understand the long-term effects of exposure to DBDPE on human health and the environment. Finally, research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Conclusion:
In conclusion, DBDPE is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively. While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health and the environment should be taken into consideration. Further research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
合成法
The synthesis of DBDPE involves the reaction of 2,3-dihydrofuran with tert-butylamine and tert-butyl isocyanate, followed by oxidation with potassium permanganate. This process results in the formation of DBDPE, which is a white crystalline powder that is soluble in organic solvents such as chloroform and toluene.
科学的研究の応用
DBDPE has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of DBDPE is in the manufacturing of flame-retardant materials. DBDPE has been shown to be highly effective in reducing the flammability of various materials, including textiles, plastics, and electronics. As such, it is commonly used in the manufacturing of products such as televisions, computers, and other electronic devices.
特性
CAS番号 |
176386-21-3 |
|---|---|
製品名 |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
分子式 |
C16H26N2O4 |
分子量 |
310.39 g/mol |
IUPAC名 |
5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one |
InChI |
InChI=1S/C16H26N2O4/c1-14(2,3)17-10-9-12(19)21-16(7,8)22-13(9)20-11(10)18-15(4,5)6/h17-18H,1-8H3 |
InChIキー |
QSUZLUQAYASIHE-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
正規SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
同義語 |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)



![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)